(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine is a chiral compound that plays a significant role in medicinal chemistry and organic synthesis. It is characterized by a bromine atom attached to a phenyl ring with a methyl group, contributing to its unique properties. The compound is utilized primarily as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
This compound can be synthesized through various chemical processes, primarily involving bromination and chiral amine formation. It is available from chemical suppliers and can be synthesized in laboratory settings using established organic chemistry techniques.
(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine belongs to the class of organic compounds known as amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. Its chiral nature makes it particularly interesting for applications requiring stereoselectivity.
The synthesis of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine typically involves two main steps:
In industrial settings, these processes are optimized for high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and reduce byproducts.
(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine can participate in various chemical reactions, including:
Common reagents for these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary based on the desired outcome but typically involve polar solvents and controlled temperatures.
The mechanism of action of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine involves its interaction with specific targets such as enzymes or receptors in biological systems. The presence of the bromine and methyl groups affects its binding affinity and selectivity towards these targets. The chiral center is crucial for determining stereospecific interactions with biological molecules, which is vital for its application in medicinal chemistry.
Relevant data from analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide insights into its functional groups and structural integrity .
(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine has several scientific applications:
Enzymatic kinetic resolution using immobilized Candida antarctica lipase B (CALB) and 2-propoxyacetate esters achieves 98% conversion and >99% ee for the (S)-amide derivative. The unreacted (R)-amine is racemized in situ using ruthenium catalysts (Shvo’s catalyst, 5 mol%) in dynamic kinetic resolution (DKR) systems [6]. Continuous-flow resolution enhances efficiency: residence times of 40 minutes at 50°C afford 92% isolated yield of (S)-amine with 99% ee when integrated with a racemization loop [6].
Table 1: Resolution Methods for (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine
Method | Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Diastereomeric Salt | (L)-Tartaric acid, EtOH/H₂O, 0°C | >99 | 45* | High enantiopurity |
CALB Enzymatic | Novozym 435, iPrOCH₂CO₂iPr, 60°C | 99 | 90 | Dynamic kinetic resolution |
Continuous-Flow DKR | Ru/CALB, 50°C, 40 min residence | 99 | 92 | Scalable, automated |
*Yield after two recrystallizations; mother liquor recycling boosts overall yield to 75% [6] [7].
Palladium-catalyzed asymmetric amination leverages chiral ligands to construct the stereogenic center. Walphos (L11) or (R)-BINAP complexes (5 mol%) catalyze ketimine reduction with HCO₂H/Et₃N, affording the (S)-amine in 94% ee [9]. The mechanism involves chiral π-allyl Pd intermediates that discriminate prochiral faces during hydride transfer [8] [9]. Organocatalytic approaches utilize L-proline-derived catalysts (20 mol%) for ketone reductive amination with BH₃·NH₃. Benzyl-protected imines of 4’-bromo-2’-methylacetophenone undergo stereoselective reduction (96% ee, 85% yield) via enamine-directed hydride delivery [6].
Asymmetric hydrogenation of enamines using Rh-(R,R)-Et-DuPhos (1 mol%) under 50 bar H₂ achieves quantitative conversion and 97% ee. Key considerations:
Borane reagents enable direct enantioselective amination of 4’-bromo-2’-methylacetophenone. In situ borane generation from NaBH₄/I₂ in THF produces BH₃·THF, which reduces imines formed from methylamine and the ketone [3]. Chiral oxazaborolidines (CBS catalysts, 10 mol%) control stereochemistry via a six-membered transition state, delivering (S)-amine in 92% ee [8] [9].
Auxiliary-controlled diastereoselection employs (1R,2S)-norephedrine-derived ketones. 1,4-Hydroboration with (+)-Ipc₂BH generates boron enolates that undergo Pd-catalyzed allylation, yielding chiral intermediates for amine synthesis (dr >20:1) [9]. Leaving group effects are critical: N,N-dimethylethanolamine carbonate electrophiles sequester borane byproducts, preventing catalyst inhibition and improving yields to >90% [9].
Table 2: Borane Sources for Reductive Amination
Borane Source | Catalyst | ee (%) | Reaction Time | Byproduct Management |
---|---|---|---|---|
BH₃·THF | (S)-CBS, 10 mol% | 92 | 12 h | None |
(+)-Ipc₂BH | Pd/Walphos, 5 mol% | 95 | 2 h | Triethylamine sequestration |
BH₃·NH₃/TiF₄ | None | 88 | 6 h | TiF₄ hydrolysis |
9-BBN | (R)-BINAP, 3 mol% | 90 | 8 h | Precipitation removal |
BH₃·NH₃/TiF₄ system permits one-pot amination-reduction without chiral catalysts [3] [9].
The tert-butoxycarbonyl (Boc) group mitigates over-alkylation during amine functionalization. Boc installation uses di-tert-butyl dicarbonate (1.2 eq.) and DMAP (5 mol%) in CH₂Cl₂, achieving quantitative protection without epimerization [5] [9]. Orthogonal protection is possible with Trityl (Tr) groups, which withstand Boc deprotection conditions but are cleaved by mild acid (0.5% TFA) [9].
Deprotection kinetics reveal that TFA-mediated Boc cleavage in CH₂Cl₂ follows first-order kinetics (t₁/₂ = 15 min). Critical optimizations:
Table 3: Protecting Group Performance Comparison
Protecting Group | Installation Yield (%) | Deprotection Conditions | Racemization Risk | Compatibility |
---|---|---|---|---|
Boc | 99 | TFA/CH₂Cl₂ (1:4), 25°C, 1h | Low | Pd catalysis, Grignard reagents |
Cbz | 95 | H₂/Pd-C, MeOH | None | Acidic conditions |
Fmoc | 90 | Piperidine/DMF (1:4), 25°C | Moderate | Nucleophiles, bases |
Trityl (Tr) | 85 | 0.5% TFA/CH₂Cl₂, 25°C | None | Basic conditions |
Boc group stability toward organometallic reagents enables Suzuki couplings on bromophenyl substrates [5] [9].
Rink amide resin enables rapid generation of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine derivatives. Linker attachment involves coupling Fmoc-protected (S)-amine (3 eq.) with HBTU/DIPEA in DMF, followed by Fmoc deprotection (20% piperidine) [4]. Diversity elements are introduced via:
Cleavage conditions employ TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours, releasing products in >85% purity (HPLC). Analytical control integrates LC-MS tracking with automated purification (reverse-phase C18 columns), enabling synthesis of 500+ derivatives weekly [4].
Table 4: Solid-Phase Building Blocks for Derivative Synthesis
Reaction Type | Building Blocks | Yield Range (%) | Purity (HPLC, %) | Stereochemical Integrity |
---|---|---|---|---|
Acylation | 120 acid chlorides | 75–95 | 85–99 | Full retention |
Suzuki Coupling | 80 boronic acids | 65–90 | 80–95 | Full retention |
Reductive Amination | 150 aldehydes | 70–92 | 85–98 | Full retention |
Ugi Reaction | 40 isocyanides | 60–85 | 75–90 | Full retention |
Resin loading: 0.8–1.2 mmol/g; typical scale: 100–500 mg/library member [4] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1